

Ethyl 3-bromopyridine-2-carboxylate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 3-bromopyridine-2-carboxylate

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An In-depth Technical Guide to **Ethyl 3-bromopyridine-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-bromopyridine-2-carboxylate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the juxtaposition of an electron-withdrawing carboxylate group and a reactive bromine atom on the pyridine scaffold, make it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. The insights and protocols herein are designed to empower researchers in leveraging this valuable intermediate for accelerated drug discovery and development.

Molecular Structure and Physicochemical Properties

The strategic placement of the bromo and ethyl carboxylate substituents on the pyridine ring dictates the molecule's reactivity and physical characteristics. The ester group at the 2-position and the bromine at the 3-position create a unique electronic environment that is pivotal for its

synthetic utility. While experimental data for this specific isomer is not widely published, we can infer its properties from closely related analogues and computational predictions.

Table 1: Physicochemical Properties of **Ethyl 3-bromopyridine-2-carboxylate** and Related Isomers

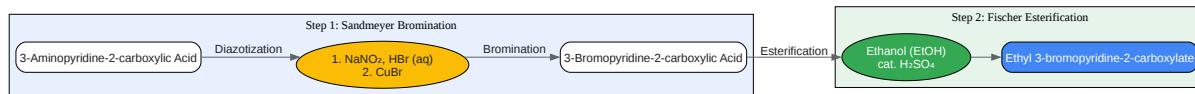
Property	Ethyl 3-bromopyridine-2-carboxylate (Predicted/Inferred)	Ethyl 4-bromopyridine-2-carboxylate[1]	Ethyl 3-bromopyridine-4-carboxylate[2]	3-Bromopyridine-2-carboxylic Acid[3]
CAS Number	Not assigned	62150-47-4	13959-01-8	30683-23-9
Molecular Formula	C ₈ H ₈ BrNO ₂	C ₈ H ₈ BrNO ₂	C ₈ H ₈ BrNO ₂	C ₆ H ₄ BrNO ₂
Molecular Weight	230.06 g/mol	230.06 g/mol	230.06 g/mol	202.01 g/mol
Appearance	Colorless to light yellow liquid (predicted)	Not specified	Colorless to light yellow liquid	Solid
Boiling Point	~250-270 °C (predicted)	Not specified	263.4 ± 20.0 °C (predicted)	Not applicable
Melting Point	Not applicable	Not specified	Not applicable	200-203 °C
Density	~1.5 g/cm ³ (predicted)	Not specified	1.501 ± 0.06 g/cm ³ (predicted)	Not applicable
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water.	Soluble in organic solvents.	Soluble in organic solvents.	Soluble in organic solvents.

Synthesis and Manufacturing

The synthesis of **Ethyl 3-bromopyridine-2-carboxylate** is not commonly detailed in standard literature, suggesting its status as a specialized intermediate. However, a robust synthetic route can be logically designed based on well-established transformations in pyridine chemistry, particularly the Sandmeyer reaction. The most plausible pathway commences with the commercially available 3-aminopyridine-2-carboxylic acid.

Proposed Synthetic Workflow

The synthesis involves a two-step process: (1) Diazotization of the amino group on 3-aminopyridine-2-carboxylic acid followed by a Sandmeyer-type bromination, and (2) Fischer esterification of the resulting carboxylic acid to yield the final ethyl ester.



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Caption: Proposed two-step synthesis of **Ethyl 3-bromopyridine-2-carboxylate**.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromopyridine-2-carboxylic Acid

- **Diazotization:** To a cooled (0-5 °C) suspension of 3-aminopyridine-2-carboxylic acid (1.0 eq) in 48% hydrobromic acid (HBr), a solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30-60 minutes. This procedure is analogous to methods used for preparing brominated pyridines from their amino precursors[4].
- **Bromination:** The cold diazonium salt solution is then added portion-wise to a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

- Work-up: The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80 °C) until nitrogen evolution ceases. After cooling, the resulting solid is collected by filtration, washed with water, and dried to yield 3-bromopyridine-2-carboxylic acid[3].

Step 2: Synthesis of **Ethyl 3-bromopyridine-2-carboxylate**

- Esterification: The crude 3-bromopyridine-2-carboxylic acid (1.0 eq) is suspended in absolute ethanol (used in excess as both reagent and solvent). A catalytic amount of concentrated sulfuric acid (H_2SO_4 , ~0.1 eq) is added.
- Reaction: The mixture is heated to reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution to neutralize the acid, then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel to afford **Ethyl 3-bromopyridine-2-carboxylate**.

Spectroscopic Characterization (Predicted)

While a published spectrum for the title compound is elusive, its key spectroscopic features can be reliably predicted based on its structure and data from analogous compounds[5][6].

- ^1H NMR:
 - Ethyl Group: A triplet at ~1.4 ppm (3H, $-\text{CH}_3$) and a quartet at ~4.4 ppm (2H, $-\text{OCH}_2-$).
 - Pyridine Ring Protons: Three aromatic protons will be present. The proton at C4 (between the Br and N atoms) will likely be the most downfield, appearing as a doublet of doublets. The protons at C5 and C6 will also appear as distinct multiplets in the aromatic region (~7.5-8.5 ppm).
- ^{13}C NMR:
 - Ethyl Group: Two signals are expected around ~14 ppm ($-\text{CH}_3$) and ~62 ppm ($-\text{OCH}_2-$).

- Carbonyl Carbon: A signal in the range of 164-168 ppm is expected for the ester carbonyl.
- Pyridine Ring Carbons: Five distinct signals will appear in the aromatic region. The carbon bearing the bromine (C3) will be significantly shielded compared to the others, while the carbon attached to the ester (C2) will be deshielded. The electronegativity of the bromine atom influences the chemical shifts of adjacent carbons[7].
- Infrared (IR) Spectroscopy:
 - A strong C=O stretch for the ester at ~1720-1740 cm^{-1} .
 - C-O stretching vibrations around 1100-1300 cm^{-1} .
 - Aromatic C=C and C=N stretching bands in the 1400-1600 cm^{-1} region.
 - C-Br stretch at lower frequencies, typically below 700 cm^{-1} .
- Mass Spectrometry (MS):
 - The molecular ion peak (M^+) and the $\text{M}+2$ peak will appear in a characteristic ~1:1 ratio, which is indicative of the presence of a single bromine atom.

Chemical Reactivity and Synthetic Utility

The synthetic value of **Ethyl 3-bromopyridine-2-carboxylate** is centered on its utility in forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position serves as an excellent handle for such transformations.

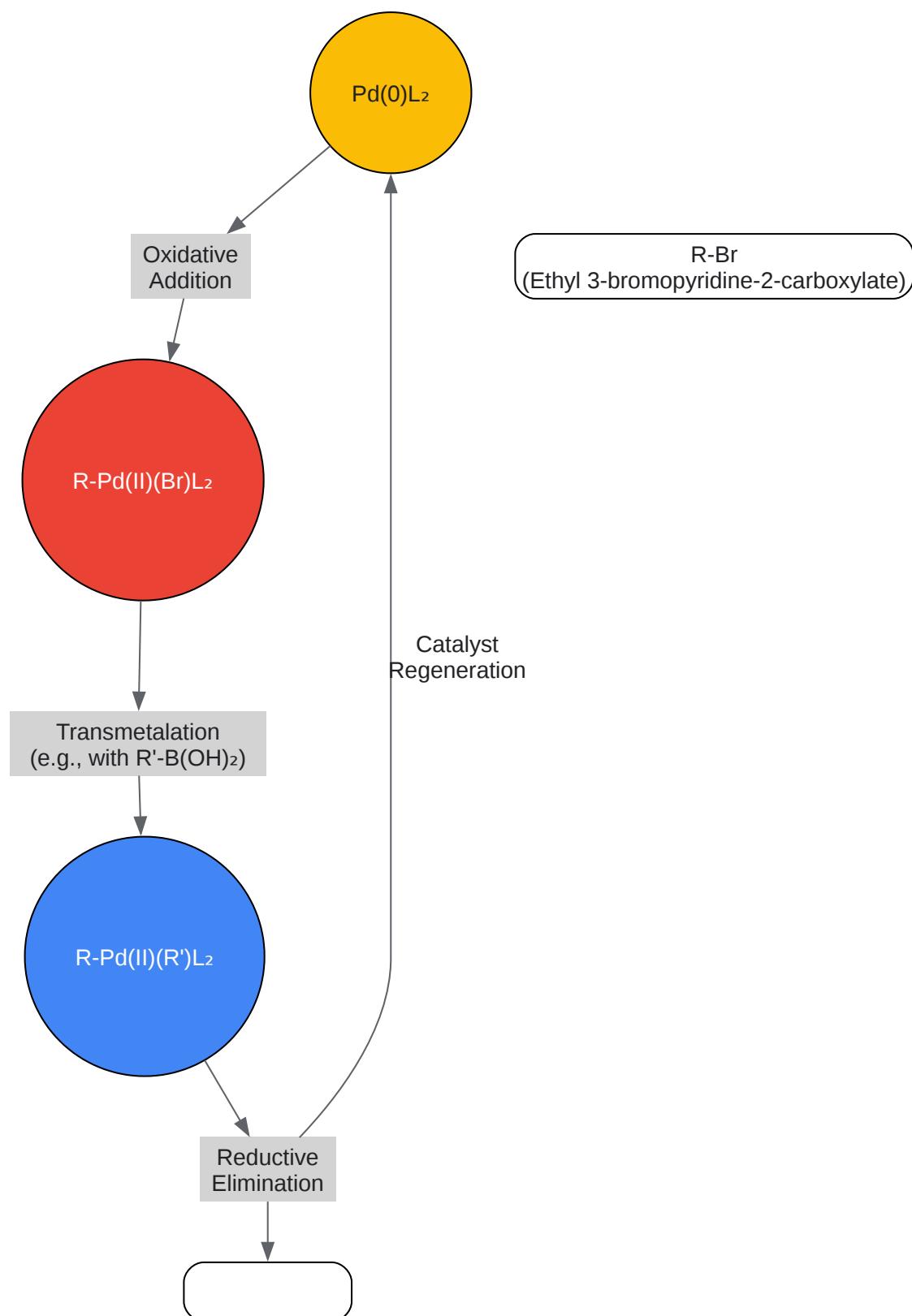
Palladium-Catalyzed Cross-Coupling Reactions

This molecule is an ideal substrate for a variety of named reactions that are cornerstones of modern drug discovery:

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups at the 3-position.

- Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C-N bonds, leading to N-substituted 3-aminopyridine derivatives[8][9].
- Heck and Sonogashira Couplings: Reactions with alkenes and terminal alkynes, respectively, to introduce unsaturated moieties.
- Carbonylative Couplings: Introduction of a carbonyl group, for instance, through acetylation or carboxylation reactions[10][11].

The general mechanism for these transformations involves a catalytic cycle initiated by the oxidative addition of the C-Br bond to a Pd(0) complex.



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Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

The ester at the 2-position can sterically influence the approach to the palladium center and electronically modulate the reactivity of the pyridine ring. This substitution pattern is crucial for directing the synthesis towards desired products in multi-step synthetic campaigns.

Applications in Drug Discovery and Materials Science

Halogenated pyridine scaffolds are ubiquitous in pharmaceuticals due to the ability of the pyridine nitrogen to engage in hydrogen bonding and the overall planarity of the ring system, which facilitates binding to biological targets. **Ethyl 3-bromopyridine-2-carboxylate** is a precursor to a wide range of more complex molecules.

- Insecticides: The core structure is related to intermediates used in the synthesis of modern insecticides like chlorantraniliprole and cyantraniliprole[12].
- Oncology and CNS Agents: The 3-substituted pyridine motif is a common feature in drugs targeting kinases and central nervous system receptors. The ability to easily diversify the 3-position via cross-coupling makes this building block invaluable for generating libraries of potential drug candidates.
- Organic Electronics: Pyridine-based ligands and materials are explored for their electronic properties in applications such as organic light-emitting diodes (OLEDs) and sensors.

Safety and Handling

Based on the safety data sheets (SDS) of closely related bromopyridines, **Ethyl 3-bromopyridine-2-carboxylate** should be handled with care in a well-ventilated fume hood.

- Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
- Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong acids.

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

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- To cite this document: BenchChem. [Ethyl 3-bromopyridine-2-carboxylate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1611381#ethyl-3-bromopyridine-2-carboxylate-chemical-properties>

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